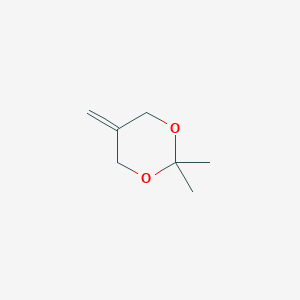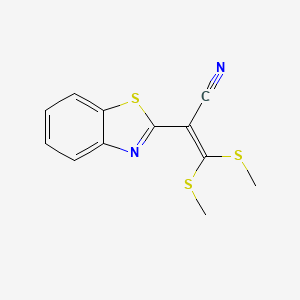
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is an organic compound that belongs to the class of hydroximoyl chlorides It is a derivative of benzohydroximoyl chloride, where a chlorine atom is substituted at the third position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE can be synthesized through the chlorination of benzohydroximoyl chloride. One common method involves the reaction of benzohydroximoyl chloride with thionyl chloride in the presence of a solvent like carbon tetrachloride . The reaction typically proceeds under reflux conditions, yielding the desired product.
Another method involves the use of acidic silica gel and Oxone in a solvent-free medium. This method selectively chlorinates aldoximes to produce hydroximoyl chlorides with high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvent-free methods is also explored to reduce environmental impact and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can react with alkenes and alkynes to form isoxazolines and isoxazoles.
Dehydrohalogenation: This reaction can generate nitrile oxides, which are highly reactive intermediates in organic synthesis.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Oxone and Acidic Silica Gel: Used in solvent-free chlorination.
Alkenes and Alkynes: React with nitrile oxides to form cycloaddition products.
Major Products
Isoxazolines and Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.
Substituted Hydroximoyl Chlorides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE involves its reactivity as a hydroximoyl chloride. It can form reactive intermediates like nitrile oxides, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydroximoyl Chloride: The parent compound without the chlorine substitution.
4-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the fourth position.
2-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the second position.
Uniqueness
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from other hydroximoyl chlorides .
Eigenschaften
Molekularformel |
C7H5Cl2NO |
|---|---|
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H |
InChI-Schlüssel |
WQWDKLMCIBTGKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B8633290.png)
![2,2',4'-Trichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8633304.png)







![4,6-Dichloro-3-[(2-oxo-2-phenylethyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B8633362.png)

![4-chloro-2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8633382.png)
